Application Summary: Industrially, it’s a versatile intermediate for the production of high-purity chemicals and materials .
Methods and Procedures: It’s used as a starting material in various chemical syntheses, including the production of cyclohexyl derivatives and other complex organic molecules .
Results and Outcomes: The industrial applications of 3-Methyl-cyclohexanecarbonyl chloride are diverse, ranging from pharmaceuticals to advanced materials, showcasing its importance as a chemical building block .
Application Summary: This compound is used in the preparation of thiourea derivatives that exhibit anti-bacterial and anti-yeast activities .
Methods and Procedures: The synthesis involves the reaction of 3-Methyl-cyclohexanecarbonyl chloride with amines to form thiourea derivatives such as N-(diethylcarbamothioyl)cyclohexanecarboxamide and related compounds .
Results and Outcomes: These derivatives have been reported to show promising biological activity, and their synthesis yields are generally high, indicating efficient processes .
Application Summary: It is also used in electrochemical studies to understand its reduction behavior at a mercury drop electrode in acetonitrile .
Methods and Procedures: The electrochemical reduction is analyzed using cyclic voltammetry, which provides insights into the electron transfer kinetics and mechanism .
Results and Outcomes: Such studies help in determining the compound’s suitability for various electrochemical applications and its behavior in different chemical environments .
Application Summary: 3-Methyl-cyclohexanecarbonyl chloride serves as a precursor in the synthesis of advanced materials, including polymers and resins .
Methods and Procedures: It undergoes various chemical transformations, such as polymerization reactions, to form new materials with desired properties .
Results and Outcomes: The resulting materials are characterized for their mechanical, thermal, and chemical stability, which are crucial for their application in industry .
Application Summary: In chemical education, it is used to demonstrate various organic synthesis techniques and reactions to students .
Results and Outcomes: Students gain hands-on experience and a deeper understanding of organic chemistry principles through the practical application of this compound .
Application Summary: It is utilized in analytical chemistry as a standard for calibrating instruments and validating analytical methods .
Methods and Procedures: The compound’s known properties serve as a benchmark for comparing and assessing the performance of analytical equipment .
Results and Outcomes: Accurate calibration and method validation ensure the reliability and precision of analytical results in various research and industrial settings .
Application Summary: 3-Methyl-cyclohexanecarbonyl chloride is involved in the development of new agrochemicals, such as pesticides and herbicides .
Methods and Procedures: It is used to synthesize compounds that are tested for their efficacy in controlling pests and promoting plant growth .
Results and Outcomes: The synthesized agrochemicals undergo rigorous testing to determine their safety, effectiveness, and environmental impact .
Application Summary: This compound is used in catalysis research to develop new catalysts for organic reactions, enhancing efficiency and selectivity .
Methods and Procedures: Researchers use 3-Methyl-cyclohexanecarbonyl chloride to synthesize ligands or catalysts that can facilitate various organic transformations .
Results and Outcomes: The development of such catalysts can lead to more sustainable and environmentally friendly chemical processes, with higher yields and lower energy consumption .
Application Summary: In nanotechnology, it serves as a building block for the synthesis of organic nanostructures and nanomaterials .
Results and Outcomes: The nanostructures synthesized from this compound are characterized by their size, shape, and functional properties, which are critical for their performance in various applications .
Application Summary: 3-Methyl-cyclohexanecarbonyl chloride is also a subject of computational chemistry studies to predict its reactivity and stability in different environments .
Methods and Procedures: Using computational models and simulations, chemists can predict how the compound will behave in various chemical reactions and conditions .
Results and Outcomes: These studies provide valuable insights that can guide experimental chemists in designing new compounds and reactions involving 3-Methyl-cyclohexanecarbonyl chloride .
Application Summary: It is used in chemical engineering to optimize processes such as separation, purification, and chemical production .
Methods and Procedures: Chemical engineers study the compound’s properties to improve the efficiency of processes like distillation, crystallization, and extraction .
Results and Outcomes: The optimization of these processes leads to more cost-effective and scalable production methods for chemicals and materials derived from 3-Methyl-cyclohexanecarbonyl chloride .
Methods and Procedures: Food chemists may use derivatives of this compound to understand the chemical basis of flavors and aromas or to develop better food preservation methods .
Results and Outcomes: The research can lead to the development of new flavoring agents or preservatives that are more effective and have a longer shelf life .
Application Summary: In forensic science, 3-Methyl-cyclohexanecarbonyl chloride can be used as a reference compound in the analysis of chemical evidence .
Methods and Procedures: Forensic analysts use it to identify and quantify substances found at crime scenes, particularly in cases involving chemical substances .
Results and Outcomes: The accurate identification and quantification of chemical compounds with the help of reference standards like 3-Methyl-cyclohexanecarbonyl chloride are crucial for legal proceedings .
3-Methylcyclohexane-1-carbonyl chloride is an organic compound characterized by the molecular formula and a molecular weight of approximately 176.64 g/mol. Its structure features a cyclohexane ring with a methyl group and a carbonyl chloride functional group, making it an acyl halide derivative. The compound is notable for its potential applications in organic synthesis due to the reactivity of the carbonyl chloride moiety, which can participate in various
There is no scientific literature available on the specific mechanism of action of 3-M-CHC in biological systems. Acyl chlorides, in general, are not directly involved in biological processes due to their high reactivity.
The carbonyl chloride functional group in 3-methylcyclohexane-1-carbonyl chloride makes it reactive towards nucleophiles. Common reactions include:
3-Methylcyclohexane-1-carbonyl chloride can be synthesized through several methods:
text3-Methylcyclohexane-1-carboxylic acid + Thionyl chloride → 3-Methylcyclohexane-1-carbonyl chloride + SO2 + HCl
The primary applications of 3-methylcyclohexane-1-carbonyl chloride include:
Interaction studies involving 3-methylcyclohexane-1-carbonyl chloride focus on its reactivity with nucleophiles and its role in forming more complex structures. Research indicates that compounds with similar structures may exhibit varying degrees of reactivity based on steric and electronic factors. Detailed interaction studies could provide insights into its potential as a building block for biologically active compounds .
Several compounds share structural similarities with 3-methylcyclohexane-1-carbonyl chloride. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-Chloro-3-methylcyclohexane-1-carbonyl chloride | Contains two chlorine atoms, increasing reactivity | |
| 3-Methoxycyclohexane-1-carbonyl chloride | Contains a methoxy group, altering solubility properties | |
| Cyclohexanecarbonyl chloride | Lacks methyl substitution, affecting steric hindrance |
The uniqueness of 3-methylcyclohexane-1-carbonyl chloride lies in its specific methyl substitution pattern on the cyclohexane ring, which influences its chemical reactivity and potential applications compared to other similar compounds. This aspect makes it particularly valuable in synthetic organic chemistry, where such structural features can dictate reaction pathways and product outcomes .
The most fundamental approach to synthesizing 3-methylcyclohexane-1-carbonyl chloride involves the direct chlorination of the corresponding carboxylic acid. This methodology represents the most straightforward route to the target compound and has been extensively studied and optimized.
The direct chlorination of 3-methylcyclohexanecarboxylic acid proceeds through a well-understood mechanism involving nucleophilic attack by the carbonyl oxygen on the chlorinating agent [1] [2]. The reaction begins with the formation of a chlorosulfite intermediate when thionyl chloride is employed as the chlorinating agent. This intermediate formation renders the hydroxyl group a superior leaving group, facilitating the subsequent nucleophilic substitution by chloride ion [3].
The reaction typically requires anhydrous conditions to prevent hydrolysis of the acid chloride product. Temperature control is crucial, with most reactions proceeding optimally between 40-80°C under reflux conditions [4]. The reaction is driven to completion by the evolution of sulfur dioxide and hydrogen chloride gases, which are typically removed through appropriate gas-washing systems [1].
Research indicates that conversion rates exceeding 99% can be achieved with proper optimization of reaction conditions [4]. The molar ratio of thionyl chloride to carboxylic acid typically ranges from 1.5:1 to 2.0:1, with excess reagent ensuring complete conversion while minimizing side reactions. The reaction time varies from 2-6 hours depending on the scale and specific conditions employed [5].
Industrial applications often utilize continuous processes where the carboxylic acid is added dropwise to excess thionyl chloride at controlled temperatures between 40-50°C. This approach minimizes isomerization and maintains high stereochemical fidelity when applicable [5].
Friedel-Crafts acylation represents a versatile synthetic approach that utilizes 3-methylcyclohexane-1-carbonyl chloride as an acylating agent for the preparation of ketone derivatives. This methodology is particularly valuable for creating carbon-carbon bonds between the acyl group and aromatic substrates.
The Friedel-Crafts acylation mechanism involves the formation of an acylium ion intermediate through the interaction of the acid chloride with a Lewis acid catalyst [6] [7]. Aluminum trichloride (AlCl₃) serves as the most commonly employed catalyst, though other Lewis acids such as ferric chloride (FeCl₃) and titanium tetrachloride (TiCl₄) have also demonstrated efficacy [8] [9].
The acylium ion, characterized by a positively charged carbon center with resonance stabilization from the carbonyl oxygen, acts as a potent electrophile capable of attacking electron-rich aromatic systems [6]. The reaction proceeds through electrophilic aromatic substitution, forming a sigma complex intermediate that subsequently undergoes deprotonation to restore aromaticity [8].
Optimal reaction conditions typically involve temperatures between 60-100°C, with the specific temperature depending on the reactivity of the aromatic substrate and the desired regioselectivity [10]. The catalyst loading generally ranges from 1.1 to 2.0 equivalents relative to the acid chloride, with higher loadings often required for less reactive aromatic compounds [11].
Solvent selection plays a crucial role in reaction efficiency, with dichloromethane and 1,2-dichloroethane being preferred for their ability to dissolve both the catalyst and organic substrates while remaining relatively inert under the reaction conditions [7]. The reaction time varies from 30 minutes to several hours, depending on the substrate reactivity and desired conversion levels [9].
Alternative catalytic approaches employing thionyl chloride or phosphorus pentachloride offer distinct advantages in terms of reaction conditions and product purity. These methods often provide superior conversion rates and reduced side product formation compared to conventional approaches.
The use of thionyl chloride as both reagent and catalyst represents a refined approach to acid chloride synthesis. The mechanism involves initial nucleophilic attack by the carbonyl oxygen on the sulfur center of thionyl chloride, followed by chloride ion displacement and sulfur dioxide elimination [1] [2].
Research demonstrates that this approach can achieve conversion rates exceeding 95% under optimized conditions [4]. The reaction typically proceeds at temperatures between 40-80°C, with the evolution of gaseous byproducts (SO₂ and HCl) driving the reaction to completion [1]. The absence of phosphorus-containing byproducts simplifies purification procedures and reduces waste disposal concerns [3].
Phosphorus pentachloride offers several advantages as a chlorinating agent, particularly for thermally sensitive substrates or when precise stereochemical control is required. The reaction proceeds through a pentavalent phosphorus intermediate, with the mechanism involving initial nucleophilic attack by the carboxylic acid followed by chloride displacement [12] [13].
The reaction typically occurs at lower temperatures (0-25°C) compared to thionyl chloride methods, making it suitable for heat-sensitive compounds [14]. Conversion rates of 90-99% are routinely achieved, with the formation of phosphorus oxychloride (POCl₃) as the primary byproduct [12]. The lower reaction temperature often results in improved stereochemical retention and reduced isomerization [13].
The selection of appropriate solvent systems is critical for achieving optimal reaction conditions and maximizing yield in the synthesis of 3-methylcyclohexane-1-carbonyl chloride. Different solvents offer varying degrees of solvation, reactivity enhancement, and safety considerations.
Dichloromethane represents the most commonly employed solvent for acid chloride synthesis due to its excellent solvation properties and chemical inertness under typical reaction conditions [15]. The solvent's moderate boiling point (39.6°C) facilitates easy removal during workup procedures, while its aprotic nature prevents unwanted side reactions with the acid chloride product [16].
Benzene, despite its carcinogenic properties, remains valuable in specialized applications, particularly for Friedel-Crafts acylation reactions where its aromatic character can provide beneficial π-interactions [15]. However, toluene has largely replaced benzene in most applications due to its improved safety profile while maintaining similar solvent properties [15].
Tetrahydrofuran (THF) offers advantages in metal-catalyzed reactions due to its coordinating ability and aprotic nature [15]. However, its tendency to form peroxides upon exposure to air requires careful handling and storage under inert atmospheres [15]. The solvent's moderate boiling point (66°C) allows for convenient reaction monitoring and product isolation [16].
Ethyl acetate provides an environmentally friendlier alternative for polar transformations, offering good solvation properties with reduced toxicity concerns [15]. Its moderate polarity makes it suitable for reactions involving ionic intermediates while maintaining compatibility with organometallic reagents [17].
Recent research has explored the use of deep eutectic solvents (DES) as environmentally sustainable alternatives to conventional organic solvents [18]. These systems offer the potential for improved reaction selectivity and recyclability, though their application to acid chloride synthesis remains limited due to moisture sensitivity concerns [18].
Computer-aided molecular design approaches have been employed to identify optimal solvent systems for specific reaction conditions [15] [16]. These methods consider factors such as solvent polarity, hydrogen bonding ability, and steric effects to predict reaction rate enhancements and selectivity improvements [16].
The purification of 3-methylcyclohexane-1-carbonyl chloride requires specialized techniques due to the compound's reactive nature and sensitivity to moisture. Several approaches have been developed to maximize yield while maintaining product purity.
Fractional distillation under reduced pressure represents the primary purification technique for 3-methylcyclohexane-1-carbonyl chloride [4]. Operating pressures between 10-50 mmHg allow for distillation at reduced temperatures, minimizing thermal decomposition and hydrolysis [4]. The technique typically achieves purities of 95-99% with recovery yields of 80-90% [4].
The distillation process requires careful control of heating rates and vapor flow to prevent bumping and ensure efficient separation. The use of packed columns or spinning band distillation apparatus can significantly improve separation efficiency, particularly when dealing with closely boiling impurities [4].
While 3-methylcyclohexane-1-carbonyl chloride typically exists as a liquid at room temperature, certain derivatives may benefit from recrystallization procedures. When applicable, this technique can achieve purities exceeding 98% through careful selection of appropriate solvent systems and crystallization conditions [19].
The crystallization process typically involves dissolution in a suitable solvent at elevated temperature followed by controlled cooling to induce crystal formation. Multiple recrystallizations may be necessary to achieve pharmaceutical-grade purity levels [19].
Column chromatography offers an alternative purification method when distillation is not feasible due to thermal sensitivity or similar boiling points of impurities [20]. Silica gel columns with appropriate eluent systems can achieve purities exceeding 99%, though with somewhat reduced recovery yields (85-95%) due to material retention on the stationary phase [20].
Liquid-liquid extraction provides a cost-effective method for removing ionic impurities and unreacted starting materials [19]. The technique involves partitioning between organic and aqueous phases, with careful pH control to ensure optimal separation efficiency [19]. This approach typically achieves purities of 90-95% with recovery yields of 75-88% [19].
Comprehensive yield optimization requires consideration of multiple factors including reaction stoichiometry, temperature control, and product isolation procedures [21]. The use of excess chlorinating agent (1.5-2.0 equivalents) generally improves conversion rates while minimizing the formation of mixed anhydrides and other side products [21].
Continuous monitoring of reaction progress through analytical techniques such as gas chromatography or NMR spectroscopy allows for real-time optimization of reaction conditions [22]. This approach enables precise determination of optimal reaction times and temperatures for maximum yield [22].